Fmoc-Orn(2-Cl-Z)-OH
CAS No.: 198561-86-3
Cat. No.: VC0188994
Molecular Formula: C28H27ClN2O6
Molecular Weight: 522.982
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 198561-86-3 |
---|---|
Molecular Formula | C28H27ClN2O6 |
Molecular Weight | 522.982 |
IUPAC Name | (2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 |
Standard InChI Key | CVAOOYINJZPDDP-VWLOTQADSA-N |
SMILES | C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Introduction
Chemical Identity and Structure
Fmoc-Orn(2-Cl-Z)-OH, cataloged under CAS number 198561-86-3, is a modified amino acid with multiple functional groups protected by specific chemical moieties. The compound has a molecular formula of C28H27ClN2O6 and contains several key structural components that define its chemical behavior and utility. The name represents a specific arrangement of protecting groups: "Fmoc" (9-fluorenylmethoxycarbonyl) protects the alpha-amino group, while "2-Cl-Z" (2-chlorobenzyloxycarbonyl) protects the delta-amino group of ornithine. The "OH" indicates the free carboxylic acid function remains available for subsequent reactions .
The structural elements of this compound can be broken down as follows:
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Ornithine (Orn): The core amino acid with two amino groups
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Fmoc group: A bulky protecting group for the alpha-amino position
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2-Cl-Z group: A chlorinated benzyloxycarbonyl protecting group for the delta-amino position
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Free carboxylic acid: Allows for peptide bond formation
This structural arrangement provides chemoselectivity during peptide synthesis by allowing reactions to occur at specific sites while protecting other reactive groups.
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs:
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Fmoc-Orn(Cl-Z)-OH
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Fmoc-N-Delta-2-Chloro-Z-L-Ornithine
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Fmoc-L-Orn(2-Cl-Z)-OH
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N-Alpha-(9-Fluorenylmethoxycarbonyl)-N-Delta-(2-Chlorocarbobenzoxy)-L-Ornithine
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N-Alpha-(9-Fluorenylmethyloxycarbonyl)-N-Delta-(2-Chloro-Benzyloxycarbonyl)-L-Ornithine
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N-Alpha-Fmoc-N-Delta-(2-Chlorobenzyloxycarbonyl)-L-Ornithine
Physical and Chemical Properties
Fmoc-Orn(2-Cl-Z)-OH exhibits specific physical and chemical properties that influence its handling, storage, and application in chemical synthesis. The compound typically appears as an off-white to white powder at room temperature .
While specific physical property data for Fmoc-Orn(2-Cl-Z)-OH is limited in the available search results, we can infer certain properties based on its structural features and similar compounds. The presence of the chlorinated protecting group influences its solubility profile, making it soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).
The compound's reactivity is primarily determined by:
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The carboxylic acid group, which can form peptide bonds
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The Fmoc group, which is base-labile
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The 2-Cl-Z group, which is typically removed under hydrogenolysis conditions or strong acidic conditions
Synthetic Applications and Importance
Fmoc-Orn(2-Cl-Z)-OH is primarily used in solid-phase peptide synthesis (SPPS) and other peptide construction methodologies. Its importance stems from the need to selectively protect and deprotect different functional groups during the sequential assembly of peptide chains.
Role in Peptide Synthesis
The compound serves several critical functions in peptide synthesis:
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It allows for the incorporation of ornithine residues into peptide sequences
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It provides orthogonal protection, meaning its protecting groups can be removed under different conditions
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The chlorinated Z-group offers enhanced stability compared to standard Z protection
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It prevents unwanted side reactions during peptide coupling steps
The Fmoc strategy for peptide synthesis has become widely adopted due to its compatibility with a wide range of amino acids and its mild deprotection conditions. In Fmoc-based solid-phase peptide synthesis, the alpha-amino Fmoc group is typically removed using basic conditions (often piperidine in DMF), while the side chain protecting groups remain intact until the final cleavage step .
Comparison with Related Compounds
Fmoc-Orn(2-Cl-Z)-OH offers certain advantages over similar compounds like Fmoc-Orn(Z)-OH (CAS: 138775-07-2). The addition of the chlorine atom in the Z protecting group alters the electronic properties and reactivity of the protecting group. This modification can:
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Influence the compound's solubility in common peptide synthesis solvents
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Modify the reactivity profile during deprotection steps
The table below compares key aspects of Fmoc-Orn(2-Cl-Z)-OH with the non-chlorinated variant:
Property | Fmoc-Orn(2-Cl-Z)-OH | Fmoc-Orn(Z)-OH |
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CAS Number | 198561-86-3 | 138775-07-2 |
Molecular Formula | C28H27ClN2O6 | C28H28N2O6 |
Molecular Weight | Higher due to Cl | 488.53 |
Z-group | 2-Chlorobenzyloxycarbonyl | Benzyloxycarbonyl |
Reactivity | Modified by Cl presence | Standard Z reactivity |
Side-chain protection | Delta-amino group | Delta-amino group |
Synthetic Considerations and Side Reactions
When working with Fmoc-protected amino acids like Fmoc-Orn(2-Cl-Z)-OH, researchers must be aware of potential side reactions that can occur during synthesis. The formation of Fmoc-dipeptides and even tripeptides has been noted as a significant side reaction when using certain reagents for introducing the Fmoc group .
Avoiding Side Reactions
Research indicates that the choice of Fmoc-introducing reagent can significantly impact the purity of the resulting protected amino acid. Traditional reagents like Fmoc-OSu (N-succinimidyl-9-fluorenylmethyl carbonate) or Fmoc-Cl (9-fluorenylmethyl chloroformate) can lead to the formation of unwanted side products such as:
These side products can complicate purification and reduce yields. Alternative reagents, such as Fmoc-2-MBT, have been proposed to minimize these side reactions during the preparation of Fmoc-protected amino acids .
Specification | Details |
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Purity | Typically 95% or higher (HPLC) |
Form | Powder |
Color | Off-white to white |
Available quantities | Typically 1g, 5g, 25g, 100g |
Pricing | Varies by supplier and quantity |
Storage recommendation | Sealed, dry, below -20°C |
The compound is used by researchers in academic institutions, pharmaceutical companies, and biotechnology firms engaged in peptide research and development .
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